5-Bromo-3-cyanomethyl-benzo[B]thiophene
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Bromo-3-cyanomethyl-benzo[B]thiophene, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Synthesis and Modification
- 5-Bromo-3-cyanomethyl-benzo[B]thiophene and its derivatives are synthesized through various chemical processes. For example, substituted benzo[b]thiophenes, which include bromo substituents, are prepared by cyclization of thiophenyl-acetals and ketones using polyphosphoric acid (Pié & Marnett, 1988). Similarly, bromocyclization of alkynes and palladium-catalyzed tosylhydrazones cross-couplings are used to create a library of functionalized benzo[b]thiophenes, including derivatives with bromo substituents (Tréguier et al., 2014).
Application in Tubulin Binding Agents
- Benzo[b]thiophenes, including those with bromo substituents, have been explored for their potential as tubulin binding agents. A novel palladium-mediated coupling approach to synthesize 2,3-disubstituted benzo[b]thiophenes has been developed for this purpose (Flynn et al., 2001).
Pharmacological Research
- Benzo[b]thiophenes, particularly those substituted at the 5-position with bromo, have been evaluated for pharmacological activities. For example, benzo[b]thiophen analogues of tryptophan and alpha-methyltryptophan, including 5-bromo derivatives, have been prepared and evaluated for pharmacological use (Chapman et al., 1969).
Material Science Applications
- In material science, 5-diarylamino-2-methylbenzo[b]thiophene, a related compound, has been studied for its charge-transporting properties. The bromination selectivity of this compound was explored for further modification, revealing unique electron structures and reaction selectivities (Wu et al., 2013).
Antimicrobial Properties
- Research on benzo[b]thiophene derivatives, including those with bromo substitutions, has included the synthesis and testing of these compounds for antimicrobial activities. This is especially relevant given the global concern of antimicrobial resistance, and these studies contribute to the search for new antibiotic classes (Masih et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-bromo-1-benzothiophen-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPSKDXIAHKGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590193 | |
Record name | (5-Bromo-1-benzothiophen-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23799-61-3 | |
Record name | 5-Bromobenzo[b]thiophene-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23799-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-1-benzothiophen-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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